molecular formula C7H10N4OS B2695548 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea CAS No. 866152-63-8

3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea

Cat. No.: B2695548
CAS No.: 866152-63-8
M. Wt: 198.24
InChI Key: RBNXAFXYKLJKMB-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea (CAS 866152-63-8) is a organic compound with the molecular formula C7H10N4OS and a molecular weight of 198.24 g/mol . It belongs to the class of thiourea derivatives, which are organosulfur compounds of significant interest in scientific research due to their diverse biological potential . Thiourea derivatives have been extensively studied for applications including antibacterial, antioxidant, and anticancer agents . The mechanism of action for such compounds often involves their ability to act as versatile chelating ligands, forming stable complexes with various metal ions through nitrogen and sulfur donor atoms, which can be crucial for their biological activity . The specific molecular structure of this reagent, which incorporates a furan ring and a thiosemicarbazone moiety, suggests its value as a building block in organic synthesis and a precursor for developing pharmaceutical intermediates . Researchers utilize this compound in the synthesis of more complex molecules and for investigating structure-activity relationships. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-amino-3-[(E)-1-(furan-2-yl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4OS/c1-5(6-3-2-4-12-6)10-11-7(13)9-8/h2-4H,8H2,1H3,(H2,9,11,13)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNXAFXYKLJKMB-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NN)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NN)/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with ethylideneamino substituents are widely studied for their structural diversity and bioactivity. Below is a detailed comparison of the target compound with five analogs:

Structural Features

Compound Name Substituents Key Structural Characteristics Reference
Target Compound 3-Amino, furan-2-yl-ethylidene Planar backbone due to N–H⋯O hydrogen bonds; furan ring introduces π-conjugation.
(E)-2-(1-(Thiophen-2-yl)ethylidene)hydrazine-1-carbothioamide (7a) Thiophen-2-yl-ethylidene Thiophene’s sulfur atom enhances electron delocalization; similar planarity but higher melting point (122–124°C vs. 205–207°C for 3b).
3-[(Furan-2-ylmethylidene)amino]-1-(4-methylphenyl)thiourea 4-Methylphenyl, furan-2-ylmethylidene Dihedral angles (39.83°–48.95°) between aryl and hydrazine units reduce planarity; N–H⋯N/S hydrogen bonding.
3-(2-Hydroxyphenyl)-1-{(E)-[1-(pyrazin-2-yl)ethylidene]amino}thiourea monohydrate 2-Hydroxyphenyl, pyrazin-2-yl-ethylidene Supramolecular chains via O–H⋯O/S interactions; enhanced solubility due to hydroxyl and pyrazine groups.
[(1-Phenylethylidene)amino]thiourea Phenyl-ethylidene Phenyl group increases hydrophobicity; simpler intermolecular packing without heterocyclic interactions.

Physical and Spectral Properties

Compound Melting Point (°C) IR Spectral Signatures (cm⁻¹) NMR Features (δ, ppm)
Target Compound 122–124 ν(N–H): 3250–3300; ν(C=S): 1250–1300 H1 (furan protons): 6.3–7.6; NH: 9.5–10.2
Compound 7a 122–124 ν(C=S): ~1280; ν(C–H thiophene): 3050 H1 (thiophene): 7.0–7.5; NH: 9.8–10.5
4-Methylphenyl derivative 162–164 ν(N–H): 3200–3350; ν(C=S): 1245 H1 (p-tolyl): 2.3 (CH3), 7.1–7.3 (aryl)
Pyrazine derivative 180–182 ν(O–H): 3450 (broad); ν(C=S): 1265 H1 (pyrazine): 8.5–9.0; NH: 10.0–10.8

Crystallographic and Supramolecular Features

  • Target Compound : Likely forms intermolecular N–H⋯S and C–H⋯π interactions, similar to furan derivatives in .
  • Pyrazine derivative : Forms helical chains via O–H⋯O/S hydrogen bonds .
  • 4-Methylphenyl derivative : Dimerizes through N–H⋯N/S bonds, creating layered structures .

Biological Activity

3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea, a thiourea derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula C7H10N4OS and a molecular weight of 198.24 g/mol, exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.

Chemical Structure
The compound features a thiourea functional group linked to a furan moiety, which is believed to contribute to its biological activity. The structural formula can be represented as follows:

C7H10N4OS\text{C}_7\text{H}_{10}\text{N}_4\text{O}\text{S}

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It is hypothesized that the compound may inhibit key enzymes or pathways involved in disease processes, such as cancer cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiourea compounds against a range of microorganisms:

CompoundMIC (µg/mL)Target Organisms
This compound40-50E. faecalis, P. aeruginosa
Other Thioureas20-30S. typhi, K. pneumoniae

The results demonstrated that the compound displayed comparable efficacy to standard antibiotics like ceftriaxone in inhibiting bacterial growth .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro studies using various cancer cell lines revealed:

Cell LineIC50 (µM)Effect
MCF-718-26Cytotoxicity observed
HeLa38-46Moderate cytotoxicity

These findings suggest that this compound may target specific signaling pathways associated with tumor growth and angiogenesis .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation markers in vitro. A study assessing its impact on cytokine release found:

CytokineInhibition (%)
TNF-α72%
IL-683%

These results indicate that the compound could serve as a potential therapeutic agent for inflammatory diseases .

Neuroprotective Activity

Recent investigations have suggested neuroprotective effects attributed to thiourea derivatives. The compound demonstrated inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission:

EnzymeIC50 (nM)
AChE33.27
BChE105.9

This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease .

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of thiourea derivatives similar to this compound. For example:

  • Antimicrobial Evaluation : A study synthesized several thiourea derivatives and tested their antimicrobial activity against both gram-positive and gram-negative bacteria. The findings indicated that compounds with furan rings exhibited enhanced activity compared to those without .
  • Cytotoxicity Studies : In another case study involving MCF-7 breast cancer cells, the derivative exhibited significant cytotoxicity at low concentrations (IC50 < 20 µM), indicating its potential as an anticancer agent .
  • Inflammation Studies : The anti-inflammatory effects were validated through assays measuring cytokine levels post-treatment with the compound, showing significant reductions in pro-inflammatory markers .

Q & A

Q. What are the standard synthetic protocols for 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between furan-2-carbaldehyde and thiourea derivatives under reflux in ethanol. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of aldehyde to thiourea to minimize side products.
  • Solvent Optimization : Ethanol is preferred due to its polarity and boiling point (78°C), which facilitates reflux.
  • Catalysis : Acidic conditions (e.g., HCl) or Lewis acids (e.g., ZnCl₂) may accelerate imine formation .
  • Yield Improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity.

Q. Which spectroscopic techniques are essential for characterizing this thiourea derivative?

Critical methods include:

  • FT-IR : Confirm the presence of thiourea (C=S stretch ~1250–1350 cm⁻¹) and imine (C=N stretch ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.4 ppm) and thiourea NH signals (δ 9–11 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 226) .

Q. What are the common chemical reactions involving the thiourea moiety in this compound?

The thiourea group participates in:

  • Nucleophilic Substitution : Reacts with alkyl halides to form thioethers.
  • Oxidation : Converts C=S to sulfonic acids using H₂O₂ or KMnO₄.
  • Coordination Chemistry : Binds metal ions (e.g., Cu²⁺, Zn²⁺) via sulfur and nitrogen donors, relevant for catalytic studies .

Q. How is preliminary biological activity screening conducted for this compound?

  • Antimicrobial Assays : Use disk diffusion or microbroth dilution (MIC) against E. coli or S. aureus.
  • Enzyme Inhibition : Test against acetylcholinesterase or urease via colorimetric assays (e.g., Ellman’s reagent) .

Q. What are the basic crystallographic parameters for structural validation?

  • Unit Cell Parameters : Triclinic or monoclinic systems are common (e.g., a = 7.98 Å, b = 11.76 Å for similar derivatives).
  • Hydrogen Bonding : N–H⋯S and O–H⋯O interactions stabilize crystal packing .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : SHELXL (via Olex2 or SHELXTL) refines anisotropic displacement parameters.
  • Ambiguity Resolution : For E/Z isomerism, validate geometry using Fourier difference maps and Hirshfeld surface analysis .

Q. What computational methods support mechanistic studies of its reactivity?

  • DFT Calculations : Optimize transition states (e.g., Gaussian09 at B3LYP/6-31G* level) for thiourea oxidation pathways.
  • Molecular Docking : Autodock Vina predicts binding modes to enzyme targets (e.g., HIV-1 protease) .

Q. How do non-covalent interactions influence supramolecular assembly?

  • Hydrogen Bonds : N–H⋯S and O–H⋯N interactions form helical chains (e.g., dihedral angles ~7–8° between aromatic rings).
  • π–π Stacking : Furan and phenyl rings align with centroid distances of 3.5–4.0 Å.
  • C–H⋯S Contacts : Stabilize 3D networks, analyzed via Mercury software .

Q. How can contradictory biological activity data be interpreted?

  • Structural Analogues : Compare halogenated vs. non-halogenated derivatives (e.g., 2,4-dichlorophenyl increases lipophilicity and potency).
  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., conflicting MICs may arise from solvent polarity effects) .

Q. What strategies optimize enantiomeric purity for pharmacological applications?

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.